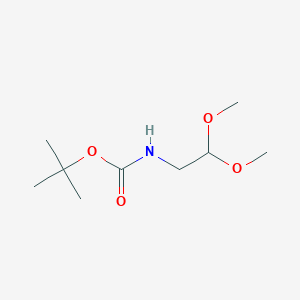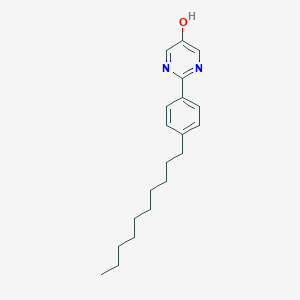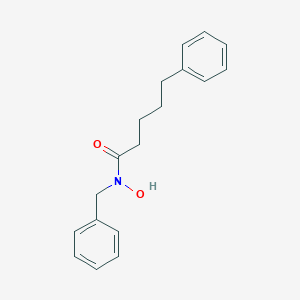
3-(Dimethylamino)-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves catalytic reactions and the use of reagents that could potentially be applied to the synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol. For instance, the Aldol reaction is mentioned as a method for combining isatin and 3-methylbutan-2-one, which is catalyzed by dimethylamine . This suggests that similar catalytic conditions could be used for synthesizing compounds with dimethylamino groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Dimethylamino)-3-methylbutan-1-ol is characterized by the presence of functional groups that can participate in hydrogen bonding. For example, the crystal structure of 3-hydroxy-3-[(2-methylpropanoyl)methyl]indolin-2-one features intermolecular N—H⋯O and O—H⋯O hydrogen bonds . This indicates that 3-(Dimethylamino)-3-methylbutan-1-ol may also form hydrogen bonds due to the presence of a dimethylamino group.
Chemical Reactions Analysis
The papers describe the use of dimethylaminated compounds in the synthesis of various heterocyclic systems . These reactions often involve nucleophilic substitution and the formation of new rings, suggesting that 3-(Dimethylamino)-3-methylbutan-1-ol could potentially participate in similar chemical reactions to yield heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-(Dimethylamino)-3-methylbutan-1-ol are not directly discussed, the properties of related compounds can provide some insights. For example, the stability and reactivity of dimethylchromenylation reagents are highlighted, which could be relevant to the stability and reactivity of 3-(Dimethylamino)-3-methylbutan-1-ol . Additionally, the solubility and crystalline nature of compounds can be inferred from their ability to form specific crystal structures and hydrogen bonding patterns .
Propiedades
IUPAC Name |
3-(dimethylamino)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,5-6-9)8(3)4/h9H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMTFQFUSHADO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-3-methylbutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

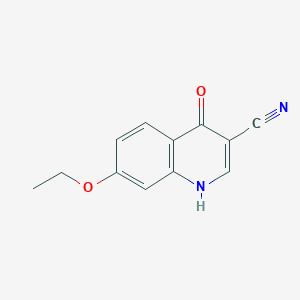
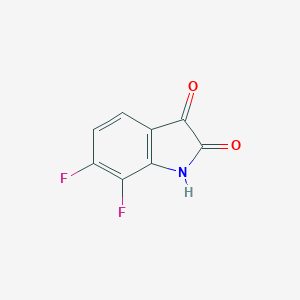
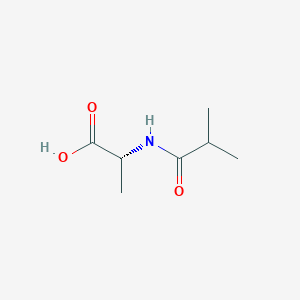

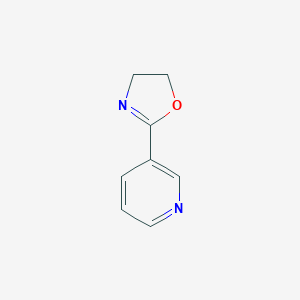
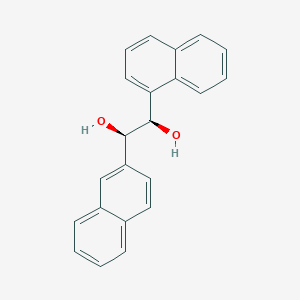
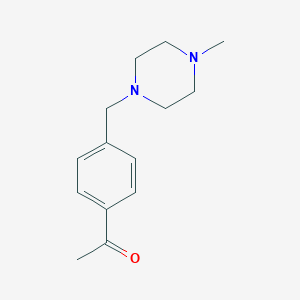
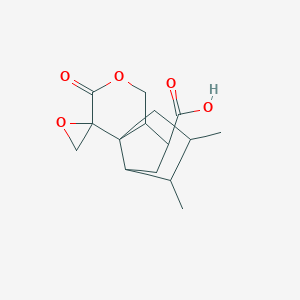
![5,10-Dihydroxy-2,7-bis(hydroxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B142884.png)
